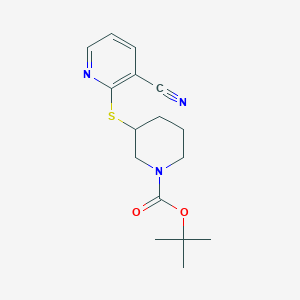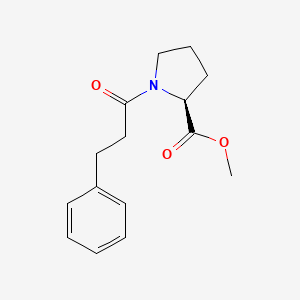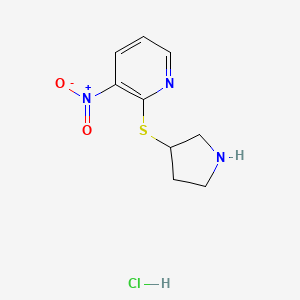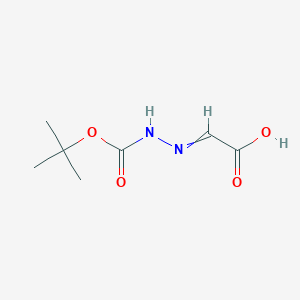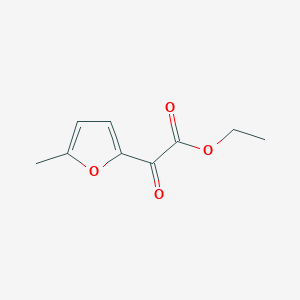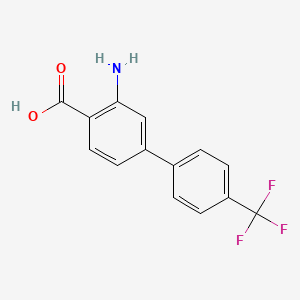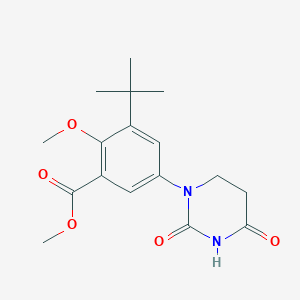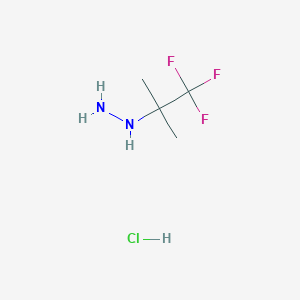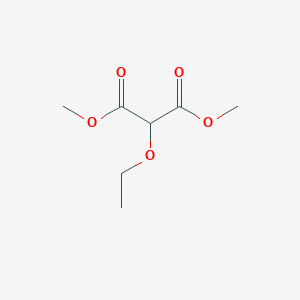
Dimethyl ethoxypropanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl ethoxypropanedioate, also known as dimethyl ethylmalonate, is an organic compound with the molecular formula C7H12O4. It is a diester of malonic acid, where both ester groups are ethyl groups. This compound is commonly used in organic synthesis due to its reactivity and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl ethoxypropanedioate can be synthesized through the esterification of malonic acid with ethanol in the presence of an acid catalyst. The reaction typically involves heating malonic acid with ethanol and a small amount of concentrated sulfuric acid to facilitate the esterification process. The reaction mixture is then refluxed, and the product is purified through distillation.
Industrial Production Methods
In an industrial setting, this compound is produced by the reaction of the sodium salt of chloroacetic acid with sodium cyanide, followed by hydrolysis and esterification. The process involves the following steps:
- Chloroacetic acid is neutralized with sodium hydroxide to form sodium chloroacetate.
- Sodium chloroacetate reacts with sodium cyanide to form cyanoacetic acid.
- Cyanoacetic acid is hydrolyzed to malonic acid.
- Malonic acid is esterified with ethanol in the presence of an acid catalyst to form this compound.
Chemical Reactions Analysis
Types of Reactions
Dimethyl ethoxypropanedioate undergoes various chemical reactions, including:
Alkylation: The compound can be alkylated at the alpha position using alkyl halides in the presence of a base such as sodium ethoxide.
Hydrolysis: The ester groups can be hydrolyzed to form malonic acid and ethanol under acidic or basic conditions.
Decarboxylation: Upon heating, the compound can undergo decarboxylation to form ethyl acetate and carbon dioxide.
Common Reagents and Conditions
Alkylation: Sodium ethoxide and alkyl halides are commonly used.
Hydrolysis: Hydrochloric acid or sodium hydroxide can be used for acidic or basic hydrolysis, respectively.
Decarboxylation: Heating the compound in the presence of a suitable catalyst.
Major Products
Alkylation: Alkylated derivatives of this compound.
Hydrolysis: Malonic acid and ethanol.
Decarboxylation: Ethyl acetate and carbon dioxide.
Scientific Research Applications
Dimethyl ethoxypropanedioate has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes.
Medicinal Chemistry: The compound is used in the synthesis of barbiturates, which are used as sedatives and anesthetics.
Material Science: It is used in the preparation of polymers and resins.
Biological Research: The compound is used in the synthesis of biologically active molecules for research purposes.
Mechanism of Action
The mechanism of action of dimethyl ethoxypropanedioate involves its reactivity as a diester The compound can undergo nucleophilic substitution reactions at the ester groups, leading to the formation of various derivatives
Comparison with Similar Compounds
Similar Compounds
Diethyl malonate: Similar to dimethyl ethoxypropanedioate but with ethyl groups instead of methyl groups.
Dimethyl malonate: Similar structure but with both ester groups being methyl groups.
Ethyl acetoacetate: Another diester used in organic synthesis, but with a different structure.
Uniqueness
This compound is unique due to its specific ester groups, which provide distinct reactivity compared to other similar compounds. Its ability to undergo various chemical reactions makes it a valuable intermediate in organic synthesis.
Properties
CAS No. |
5018-32-6 |
|---|---|
Molecular Formula |
C7H12O5 |
Molecular Weight |
176.17 g/mol |
IUPAC Name |
dimethyl 2-ethoxypropanedioate |
InChI |
InChI=1S/C7H12O5/c1-4-12-5(6(8)10-2)7(9)11-3/h5H,4H2,1-3H3 |
InChI Key |
UILPTYMAACQFHQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C(=O)OC)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[3-(7-Bromo-1,1,3-trimethyl-1,3-dihydrobenzo[e]indol-2-ylidene)propenyl]-1,1,3-trimethyl-1h-benzo[e]indolium perchlorate](/img/structure/B13974783.png)
![1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 5-bromo-4-methyl-, 1,1-dimethylethyl ester](/img/structure/B13974788.png)

![3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-pyrrolo[3,2-C]pyridine](/img/structure/B13974810.png)

![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]thiazol-2(3H)-one](/img/structure/B13974814.png)
